molecular formula C15H17N5O4S B2761747 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide CAS No. 921821-86-5

4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Cat. No.: B2761747
CAS No.: 921821-86-5
M. Wt: 363.39
InChI Key: JUOOIRGRACGVGC-UHFFFAOYSA-N
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Description

4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a complex organic compound that features a multi-functional structure. This compound can be potentially used in diverse scientific research fields due to its unique chemical properties.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand in metal-catalyzed reactions, it enhances reaction rates and selectivity.

  • Organic synthesis: : Used as an intermediate for the synthesis of complex organic molecules.

Biology

  • Enzyme studies: : Investigates enzyme mechanisms by acting as a substrate or inhibitor in enzymatic reactions.

  • Molecular probes: : Used in fluorescence and other spectroscopic techniques to study biological systems.

Medicine

  • Drug development: : A potential lead compound for designing new drugs targeting specific enzymes or receptors.

  • Diagnostics: : Incorporated in assays and diagnostic kits for disease detection.

Industry

  • Materials science: : Applied in the synthesis of advanced materials with specific properties.

  • Agriculture: : Used in the development of agrochemicals for crop protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide usually involves several key steps:

  • Formation of the imidazole ring: : Starting with a precursor compound, specific reaction conditions involving catalysts and reagents like ammonium acetate and formaldehyde are necessary.

  • Thioacetamido linkage:

  • Benzamide formation: : The final step involves the condensation with benzoyl chloride, followed by purification processes like crystallization or chromatography.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions to enhance yield and purity is crucial. Large-scale reactors, continuous flow chemistry techniques, and automated purification systems are typically employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions in the presence of agents like hydrogen peroxide, forming oxidized derivatives that can be used in further reactions.

  • Reduction: : Reduction reactions with agents like sodium borohydride can modify the functional groups, leading to different chemical species.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: Acidic or basic conditions depending on the functional group being introduced.

Major Products

The reactions typically yield a variety of derivatives, each with potential applications in different fields. Oxidation and reduction reactions modify the functional groups, while substitution reactions introduce new functionalities.

Mechanism of Action

The compound exerts its effects primarily through its functional groups, interacting with molecular targets such as enzymes, receptors, or other biomolecules. It forms specific interactions like hydrogen bonds, van der Waals forces, or covalent bonds, modulating the activity of the target and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(1H-imidazol-2-ylthio)acetamido)benzamide.

  • 4-(2-((1-(carboxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide.

Properties

IUPAC Name

4-[[2-[1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c16-12(22)6-20-11(7-21)5-18-15(20)25-8-13(23)19-10-3-1-9(2-4-10)14(17)24/h1-5,21H,6-8H2,(H2,16,22)(H2,17,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOOIRGRACGVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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